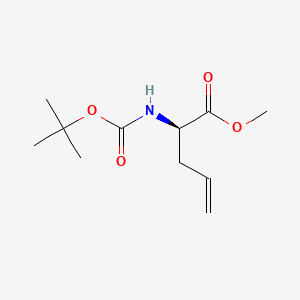
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine
Übersicht
Beschreibung
4-Bromo-2,5-dimethoxy-1-benzylpiperazine: (1-(4-Bromo-2,5-dimethoxybenzyl)piperazine) is a psychoactive drug and research chemical belonging to the piperazine chemical class. It has been sold as a “designer drug” and produces stimulant effects similar to those of N-benzylpiperazine . Despite its structural similarity to the psychedelic phenethylamine 2,5-dimethoxy-4-bromophenethylamine (2C-B), this compound does not produce psychedelic effects .
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine involves the reaction of 4-bromo-2,5-dimethoxybenzyl chloride with piperazine . The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography .
Analyse Chemischer Reaktionen
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine is primarily used in scientific research to study its pharmacological effects and potential therapeutic applications . It has been investigated for its stimulant properties and its ability to enhance the effects of other compounds . Research in chemistry focuses on its structural analogs and their interactions with various receptors . In biology and medicine, it is studied for its potential use in treating neurological disorders .
Wirkmechanismus
The stimulant effects of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine are attributed to its interaction with the serotonin and dopamine receptors. It does not produce psychedelic effects because the binding groups are in the wrong position to activate the 5-hydroxytryptamine-2A (5-HT2A) receptor. Instead, it acts as a stimulant by increasing the release of dopamine and norepinephrine .
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine is structurally similar to other piperazine derivatives such as N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) . unlike BZP, which produces both stimulant and mild psychedelic effects, this compound primarily exhibits stimulant properties . The phenylpiperazine homologue 2C-B-PP substitutes for 2,5-dimethoxy-4-methylamphetamine (DOM) in DOM-trained rats with around one-tenth the potency of DOM but does not substitute for TFMPP .
Eigenschaften
IUPAC Name |
1-[(4-bromo-2,5-dimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-17-12-8-11(14)13(18-2)7-10(12)9-16-5-3-15-4-6-16/h7-8,15H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXVYXBOJDDYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCNCC2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148936 | |
| Record name | 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094424-37-9 | |
| Record name | 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094424-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2C-B-BZP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094424379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2C-B-BZP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0E29C6K2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride](/img/structure/B585782.png)

![3,3,3-trideuterio-2-[4-(dimethylamino)phenyl]-2-(trideuteriomethyl)propanoic acid](/img/structure/B585785.png)
![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide](/img/structure/B585786.png)




![1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid](/img/structure/B585796.png)
